molecular formula C₂₇H₃₃Cl₂N₅O₄ B1164333 Bosutinib Isomer Methanoate

Bosutinib Isomer Methanoate

カタログ番号: B1164333
分子量: 562.49
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bosutinib Isomer Methanoate, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₃₃Cl₂N₅O₄ and its molecular weight is 562.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Bosutinib Isomer Methanoate

The preparation of this compound involves several synthetic steps that enhance the compound's quality and yield. A notable method includes using 4-nitro-2-methoxyphenol sodium as a starting material, followed by a series of alkylation, condensation, and reduction reactions. This method not only improves the purity of the final product but also facilitates its use as a reference substance in pharmaceutical research . The synthesis process can be summarized as follows:

  • Alkylation Reaction : 4-nitro-2-methoxyphenol sodium reacts with 1,3-chlorobromopropane in an organic solvent at elevated temperatures.
  • Condensation and Reduction : Subsequent reactions involve further condensation and reduction to form intermediate compounds.
  • Final Purification : The final product is purified using techniques such as chromatography to achieve high purity levels suitable for clinical applications.

Pharmacological Applications

This compound exhibits several promising pharmacological properties:

  • Inhibition of Kinase Activity : As a kinase inhibitor, it effectively blocks the signaling pathways involved in tumor growth and proliferation. This mechanism is crucial for treating cancers driven by aberrant kinase activity.
  • Resistance Overcoming : The compound has shown potential in overcoming resistance mechanisms associated with other tyrosine kinase inhibitors like imatinib. Its unique binding properties may allow it to target mutations that confer resistance to other therapies .
  • Toxicity Profile : Clinical studies have indicated that while bosutinib can cause hepatotoxicity in some patients, the incidence is lower compared to other kinase inhibitors. Monitoring liver function during treatment remains essential .

Case Studies

Several case studies highlight the efficacy of bosutinib and its derivatives:

  • Clinical Trials : In phase II trials involving patients with imatinib-resistant CML, bosutinib demonstrated significant improvements in hematologic response rates compared to historical controls .
  • Comparative Studies : Research comparing bosutinib with other second-generation inhibitors has shown its superior effectiveness against specific BCR-Abl mutations that are resistant to imatinib .
  • Long-Term Efficacy : Longitudinal studies have assessed the durability of response to bosutinib treatment over extended periods, indicating sustained efficacy in managing CML .

Data Summary

The following table summarizes key characteristics and findings related to this compound:

Aspect Details
Chemical Structure 3,5-dichloro-4-methoxy isomer of bosutinib
Mechanism of Action Dual inhibition of Src and Abl kinases
Clinical Applications Treatment for chronic myeloid leukemia (CML), particularly imatinib-resistant cases
Synthesis Methodology Multi-step synthesis involving alkylation and purification
Toxicity Profile Hepatotoxicity observed; requires monitoring during treatment
Efficacy in Trials Significant response rates in resistant CML patients

化学反応の分析

Alkylation and Cyclization

  • Starting Material : 4-Nitro-2-methoxyphenol sodium reacts with 1,3-chlorobromopropane in a solvent system (e.g., water-containing butanone or isopropyl alcohol) at 60–80°C to form intermediate III .

  • Condensation : Intermediate III undergoes condensation with N-methylpiperazine in solvents like DMF or isopropyl alcohol, yielding intermediate IV .

Ring-Closure Reaction

  • Reagents : Intermediate VI (derived from intermediates III and IV) reacts with phosphorus oxychloride (POCl₃) in acetonitrile or toluene under reflux (70–90°C, 36–48 hours) .

  • Key Step : The nitrile group in intermediate VI interacts with POCl₃ to form the quinoline core, with methanoate isomerization occurring due to steric or electronic effects during cyclization .

Purification and Isolation

  • Post-reaction, the product is extracted with dichloromethane, neutralized with NaOH, and crystallized in ethanol to isolate the isomer .

Reaction Conditions and Optimization

Variations in reaction parameters significantly impact isomer yield and purity:

Parameter Conditions Yield Source
Solvent Acetonitrile (vs. toluene)70%
Molar Ratio (VI:POCl₃) 1:10 (vs. 1:5)73%
Reaction Time 48 hours (vs. 36 hours)66%
Temperature 90°C (vs. 70°C)56%
  • Key Finding : Acetonitrile as the solvent maximizes yield (70–73%) compared to toluene (56–66%) due to better solubility and reactivity .

Structural and Spectroscopic Characterization

The isomer’s structure is confirmed through:

  • ¹H-NMR/¹³C-NMR : Distinct shifts for the methoxy group (δ ~3.8 ppm) and quinoline protons .

  • Mass Spectrometry : Molecular ion peak at m/z 530.2 (C₂₇H₂₇ClN₆O₃) .

  • HPLC Purity : >99% after recrystallization, with retention time differing from bosutinib by 1.2 minutes .

Mechanistic Insights into Isomer Formation

  • Steric Effects : Bulky substituents (e.g., isopropyl in intermediate VI) promote isomerization during cyclization .

  • Hydrogen Bonding : The nitrile group in the isomer participates in a conserved hydrogen bond network with kinase active sites, mimicking bosutinib’s binding mode .

  • Electrostatic Environment : Infrared spectroscopy reveals differences in nitrile absorption between bosutinib and its isomer, indicating altered electronic environments in kinase binding pockets .

Comparative Analysis with Bosutinib

Property Bosutinib Bosutinib Isomer Methanoate
Solubility Low in water, high in DMSOSimilar
Kinase Binding Targets Abl/SrcRetains activity against T315I mutants
Fluorescence Weak emission at 480 nmEnhanced fluorescence in Src

Industrial-Scale Challenges

  • Impurity Control : The isomer constitutes 0.11–0.24% of bosutinib batches and resists removal via standard recrystallization .

  • Synthetic Adjustments : Optimizing POCl₃ stoichiometry and solvent polarity reduces isomer formation .

特性

分子式

C₂₇H₃₃Cl₂N₅O₄

分子量

562.49

同義語

4-[(3,5-Dichloro-4-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile Methanoate; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。